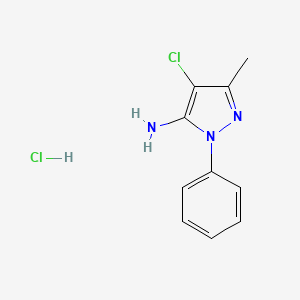

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride

Vue d'ensemble

Description

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is a derivative of aminopyrazole . Aminopyrazoles are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been reported .Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . More specific structural information about 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is not available from the search results.Applications De Recherche Scientifique

Synthesis of Pyrazolopyrimidines and Pyrazoloquinolines

Pyrazolo[1,5-a]pyrimidines Synthesis : Xu Li-feng (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, highlighting their potential biological activities. The study elaborates on the chemical reactions involved in producing these derivatives, indicating the compound's utility in generating new molecules with significant biological importance (Xu Li-feng, 2011).

Pyrazoloquinolines Synthesis : Research by Liqiang Wu et al. (2010) involved the compound in the synthesis of 4-aryl-3-methyl-1-phenyl-1H-benzo[g]pyrazolo[3,4-b]quinoline-5,10-diones, showcasing an efficient method to create complex heterocyclic systems under solvent-free conditions. This highlights its utility in synthesizing new heterocyclic compounds with potential applications in material sciences and pharmaceuticals (Liqiang Wu et al., 2010).

Catalytic Applications and Synthesis Efficiency

Catalyzed Synthesis : Yiming Ren et al. (2015) described using a dicationic acidic ionic liquid catalyst for the one-pot synthesis of benzo[h]pyrazoloquinoline diones from 3-methyl-1-phenyl-1H-pyrazol-5-amine. This process emphasizes the compound's role in facilitating efficient, green chemistry protocols, demonstrating its importance in catalysis and sustainable chemical synthesis (Yiming Ren et al., 2015).

Versatile Catalyst in Water : Another study by Liqiang Wu et al. (2010) used diammonium hydrogen phosphate as a catalyst in water for synthesizing 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones. This highlights the compound's adaptability to environmentally benign reaction conditions, furthering the development of green chemistry applications (Liqiang Wu et al., 2010).

Antimicrobial Activity

- Antimicrobial Activity Study : The synthesis and evaluation of Schiff’s bases, azetidinones, and thiazolidinones derived from 3-chloro-4-[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl]-1-(substituted) azetidin-2-one and related compounds for their antimicrobial activity were reported by B. Mistry et al. (2016). The study demonstrates the compound's significance in developing new antimicrobial agents, indicating its potential in medicinal chemistry research (B. Mistry et al., 2016).

Safety and Hazards

While specific safety and hazard information for 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride is not available, similar compounds like 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-ylamine and 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde have been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

4-chloro-5-methyl-2-phenylpyrazol-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3.ClH/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8;/h2-6H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUJNCWYSMZJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)

![6-[(4-Fluorophenoxy)methyl]pyrimidin-4-amine](/img/structure/B1482603.png)

![3-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482604.png)